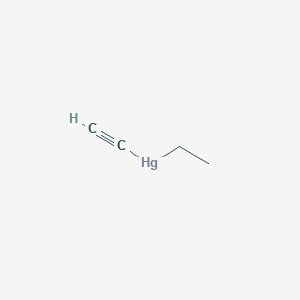
Ethyl(ethynyl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(ethynyl)mercury is an organometallic compound composed of an ethyl group (CH₃CH₂-) and an ethynyl group (C≡C-) bound to a mercury (II) center. This compound is a type of organomercury compound, which means it contains a carbon-mercury bond. Organomercury compounds are known for their significant toxicity and have been studied extensively for their environmental and biological impacts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(ethynyl)mercury typically involves the reaction of ethynylmercury chloride with ethylmagnesium bromide (Grignard reagent). The reaction proceeds as follows: [ \text{C}_2\text{H}_5\text{MgBr} + \text{C}_2\text{H}_5\text{HgCl} \rightarrow \text{C}_2\text{H}_5\text{HgC}_2\text{H} + \text{MgBrCl} ]
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is typically stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound is not common due to its high toxicity and limited applications. when produced, it follows similar synthetic routes as described above, with stringent controls to prevent environmental contamination and ensure the safety of workers.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(ethynyl)mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury (II) oxide and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and hydrocarbons.
Substitution: The ethyl and ethynyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Mercury (II) oxide (HgO) and carbon dioxide (CO₂).
Reduction: Elemental mercury (Hg) and ethane (C₂H₆).
Substitution: Various organomercury compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl(ethynyl)mercury has limited applications in scientific research due to its toxicity. it has been studied for its potential use in:
Chemistry: As a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigating the effects of organomercury compounds on biological systems.
Medicine: Limited use in the past as a preservative in vaccines, although this has been largely discontinued due to safety concerns.
Industry: Occasionally used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl(ethynyl)mercury involves its interaction with thiol groups (-SH) in proteins and enzymes. This interaction disrupts the normal function of these biomolecules, leading to cellular toxicity. The compound can also cross the blood-brain barrier, leading to neurological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmercury (CH₃Hg): Another organomercury compound with a methyl group instead of an ethyl group.
Ethylmercury (C₂H₅Hg): Similar to ethyl(ethynyl)mercury but lacks the ethynyl group.
Phenylmercury (C₆H₅Hg): Contains a phenyl group instead of an ethyl or ethynyl group.
Uniqueness
This compound is unique due to the presence of both ethyl and ethynyl groups, which can influence its reactivity and toxicity. The ethynyl group introduces additional reactivity, making it distinct from other organomercury compounds.
Propriétés
Numéro CAS |
82490-17-3 |
|---|---|
Formule moléculaire |
C4H6Hg |
Poids moléculaire |
254.68 g/mol |
Nom IUPAC |
ethyl(ethynyl)mercury |
InChI |
InChI=1S/C2H5.C2H.Hg/c2*1-2;/h1H2,2H3;1H; |
Clé InChI |
JTOVXSBGNYTHGT-UHFFFAOYSA-N |
SMILES canonique |
CC[Hg]C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Hydroxyethyl)hexahydropyrrolo[1,2-b][1,2]oxazol-3-yl]butan-1-one](/img/structure/B14430535.png)
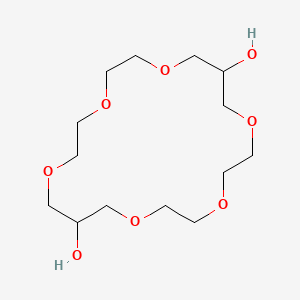
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
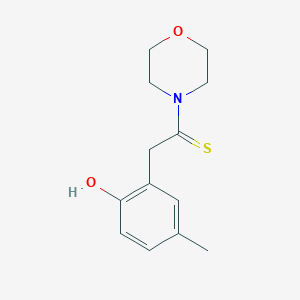
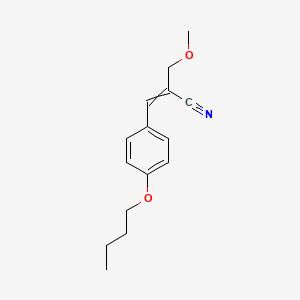
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
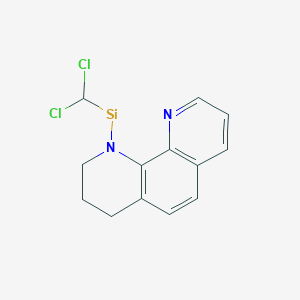
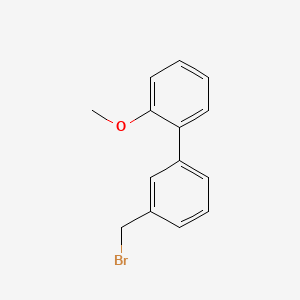

![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)
![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)



